molecular formula C13H21BN2O3 B570203 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol CAS No. 1319255-87-2

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol

Cat. No.: B570203
CAS No.: 1319255-87-2
M. Wt: 264.132
InChI Key: JBKQHCAUZJBAND-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol is a complex organic compound that features a pyrimidine ring substituted with a boronate ester and an alcohol group

Mechanism of Action

Target of Action

Similar boronic acid pinacol esters are known to be used in the preparation of indole derivatives as selective inhibitors of all three members of the pim kinase family . Pim kinases are a group of enzymes involved in cell survival and proliferation, and their inhibition can have therapeutic effects in cancer treatment .

Mode of Action

Boronic acid pinacol esters are generally known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boron atom in the compound forms a new carbon-carbon bond during this reaction .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, if the compound inhibits Pim kinases, it could impact pathways related to cell growth and survival . .

Pharmacokinetics

For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by pH, which could impact the compound’s stability and bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of Pim kinases, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and bioavailability, is known to be considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting pinacol with boron trihalides under controlled conditions.

    Substitution Reaction: The pyrimidine ring is introduced through a substitution reaction where the boronate ester reacts with a suitable pyrimidine derivative.

    Introduction of the Alcohol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a reagent in industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.

    2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: Another compound with a similar boronate ester group but different heterocyclic ring.

    (Dimethylphenylsilyl)boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol is unique due to the combination of the pyrimidine ring, boronate ester, and alcohol group, which provides it with a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various coupling reactions.

Properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-11(2,17)10-15-7-9(8-16-10)14-18-12(3,4)13(5,6)19-14/h7-8,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKQHCAUZJBAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319255-87-2
Record name 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol
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